molecular formula C7H6BrN3 B15068491 4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine

4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B15068491
M. Wt: 212.05 g/mol
InChI Key: SLCVBDYLHUZUOI-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1289014-53-4) is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with a bromine atom at position 4 and a methyl group at position 1. Its molecular formula is C7H6BrN3, with a molecular weight of 212.05 g/mol . This compound belongs to the pyrazolopyridine family, a class of fused bicyclic systems known for their structural resemblance to purine bases and their applications in medicinal chemistry, particularly as scaffolds for anticancer and antimicrobial agents .

The methyl group at position 1 contributes to steric and electronic modulation, influencing both reactivity and biological activity.

Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

4-bromo-1-methylpyrazolo[4,3-c]pyridine

InChI

InChI=1S/C7H6BrN3/c1-11-6-2-3-9-7(8)5(6)4-10-11/h2-4H,1H3

InChI Key

SLCVBDYLHUZUOI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=NC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine typically involves the bromination of 1-methyl-1H-pyrazolo[4,3-c]pyridine. One common method is the reaction of 1-methyl-1H-pyrazolo[4,3-c]pyridine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the purity of the final product .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Pyrazolo[4,3-c]pyridine Derivatives

Compound Name Substituents Molecular Formula CAS Number Key Features
3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine Br (C3), Cl (C4) C6H3BrClN3 1246349-99-4 Dual halogenation; higher reactivity for nucleophilic substitution
4-Bromo-1H-pyrazolo[3,4-c]pyridine Br (C4) C6H4BrN3 1032943-41-1 Positional isomerism (pyrazole fused at [3,4-c] vs. [4,3-c]); altered electronic properties
3-Bromo-1H-pyrazolo[4,3-c]pyridine Br (C3) C6H4BrN3 633328-88-8 Bromine at C3; potential for divergent cross-coupling pathways
4-Bromo-3-iodo-1-(THP)-1H-pyrazolo[3,4-c]pyridine Br (C4), I (C3), THP (N1) C11H12BrIN3O 1416712-91-8 Bulky THP protecting group; enhanced stability for intermediate handling
6-Bromo-1-(THP)-1H-pyrazolo[4,3-c]pyridine Br (C6), THP (N1) C11H12BrN3O 1416713-37-5 Bromine at C6; steric hindrance alters regioselectivity in reactions

Key Observations :

  • Halogen Position : Bromine at C4 (target compound) vs. C3 or C6 in analogues influences electronic density and reactivity. For example, C4 bromine in the target compound enhances electrophilic substitution at adjacent positions, whereas C3 bromine (e.g., 3-Bromo-1H-pyrazolo[4,3-c]pyridine) directs reactivity toward C5 or C7 .

Key Observations :

  • The target compound is typically synthesized via iodocyclization of azidomethylpyrazole intermediates, followed by bromination, achieving moderate yields .
  • Ultrasound-assisted methods (e.g., for furo-fused derivatives) offer higher yields and shorter reaction times compared to traditional thermal approaches .

Key Observations :

  • The target compound itself lacks direct biological activity data but serves as a precursor to active derivatives. For instance, phenyl-substituted analogues (e.g., 4-(2,6-Diphenyl-pyrazolo[4,3-c]pyridin-7-yl)phenol) exhibit low micromolar GI50 values against leukemia and breast cancer cells via apoptosis induction .
  • Weak activity in pyrone-hybridized derivatives (e.g., pyrano[4,3-c]pyrazoles) underscores the importance of substituent optimization for therapeutic efficacy .

Physicochemical and Fluorescence Properties

  • Fluorescence : Pyrazolo[4,3-c]pyridines with methoxyphenyl substituents (e.g., 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine) exhibit pH-dependent fluorescence, enabling applications as ratiometric sensors . The target compound’s bromine and methyl groups may quench fluorescence compared to electron-donating substituents.
  • Solubility and Stability : The methyl group in the target compound likely improves lipid solubility compared to unsubstituted analogues (e.g., 3-Bromo-1H-pyrazolo[4,3-c]pyridine), enhancing membrane permeability in biological systems .

Biological Activity

4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7_{7}H6_{6}BrN3_{3}, with a molecular weight of approximately 212.05 g/mol. The presence of the bromine atom at the fourth position and a methyl group at the first position contributes to its unique chemical properties, making it a valuable scaffold for drug development.

The primary mechanism of action of this compound involves its interaction with various biological targets, particularly kinases. The compound acts as a small-molecule inhibitor that binds to the active sites of specific kinases, leading to the inhibition of downstream signaling pathways. This inhibition can result in suppressed cell proliferation and induction of apoptosis in cancer cells, making it a candidate for cancer therapy .

Biological Activity

Anticancer Activity : Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including HeLa and MCF7 cells. Compounds derived from this scaffold demonstrated significant inhibition of cyclin-dependent kinases (CDK2 and CDK9), which are crucial for cell cycle regulation .

Antitubercular Activity : In addition to its anticancer properties, derivatives of pyrazolo[4,3-c]pyridine have been evaluated for their activity against Mycobacterium tuberculosis. Certain structural modifications have resulted in compounds with promising antitubercular activity, suggesting that this scaffold could be further explored for treating tuberculosis .

Research Findings

Recent research has focused on synthesizing various derivatives of this compound to enhance its biological activity. For instance:

  • Synthesis and Evaluation : A combinatorial library was created by modifying the pyrazolo[4,3-c]pyridine structure through various substitutions. These modifications were evaluated for their biological activity against different targets .
  • In Silico Studies : Molecular docking studies have been employed to predict the binding affinities of these compounds to their biological targets. These studies provide insights into how structural changes can affect the compound's efficacy .

Data Table: Biological Activities of this compound Derivatives

CompoundTargetActivityReference
This compoundCDK2Inhibition
This compoundCDK9Inhibition
Derivative AMycobacterium tuberculosisAntitubercular
Derivative BHeLa cellsInduction of apoptosis

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

  • Cancer Cell Line Studies : One study reported that specific derivatives showed enhanced anticancer activity by effectively inducing apoptosis in MCF7 cells while maintaining low toxicity in normal cell lines .
  • Tuberculosis Treatment : Another study highlighted the synthesis of pyrazolo[3,4-b]pyridine derivatives that exhibited significant antitubercular activity against drug-resistant strains of Mycobacterium tuberculosis .

Q & A

Q. What are the primary synthetic routes for preparing 4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine?

Two main strategies are employed:

  • Pyrazole annelation onto pyridine : Starting from substituted pyridines, cyclization with hydrazine derivatives forms the pyrazolo[4,3-c]pyridine core. For example, hydrazine treatment of 3-fluoropyridine derivatives yields intermediates that undergo bromination and Boc protection .
  • Pyridine-ring formation from pyrazole precursors : Sonogashira coupling of 5-chloro-1-phenylpyrazole-4-carbaldehydes with alkynes, followed by tert-butylamine-mediated cyclization, constructs the bicyclic system . Key factors affecting yield include catalyst choice (e.g., Pd₂(dba)₃ for coupling reactions), reaction temperature (e.g., 100–110°C), and purification methods (e.g., reverse-phase HPLC) .

Q. How is the structure of this compound confirmed experimentally?

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methyl and bromine groups) and verify regioselectivity. For example, a singlet at δ 3.9 ppm typically confirms the 1-methyl group .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and bromine isotope patterns .
  • Elemental analysis : Ensures purity (>95%) and matches calculated C/H/N ratios .

Advanced Research Questions

Q. How do electronic effects of substituents influence the biological activity of pyrazolo[4,3-c]pyridine derivatives?

Substituents modulate activity via electronic and steric effects:

Substituent PositionElectron EffectBiological Impact (Example)
3-Bromo (C-3)Electron-withdrawingEnhances kinase inhibition (e.g., PIM1 kinase IC₅₀ < 100 nM) .
1-Methyl (N-1)Electron-donatingImproves metabolic stability but may reduce solubility .
C-6 modificationsVariablePyrano[2,3-c]pyridine fusion (e.g., 4o) boosts antioxidant activity (IC₅₀ = 223 µM vs. DPPH) .
Structure-activity relationship (SAR) studies require iterative synthesis, docking simulations, and bioassays (e.g., antimicrobial MIC, anticancer IC₅₀) .

Q. How can contradictions in reported synthetic yields be resolved?

Discrepancies often arise from:

  • Catalyst loading : Pd₂(dba)₃ vs. XPhos ligand ratios impact coupling efficiency .
  • Protection/deprotection steps : Boc-group strategies (e.g., tert-butyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate) improve intermediate stability but add steps . Mitigation strategies include:
  • Systematic screening of reaction parameters (temperature, solvent).
  • Replicating literature protocols with rigorous exclusion of moisture/oxygen .

Q. What mechanistic insights explain the cyclization of alkynylpyrazole intermediates into pyrazolo[4,3-c]pyridines?

  • Sonogashira coupling : Forms C–C bonds between pyrazole carbaldehydes and alkynes, generating linear intermediates .
  • Ammonia-mediated cyclization : Nucleophilic attack by ammonia at the aldehyde carbonyl initiates pyridine-ring closure, followed by aromatization . Computational studies (DFT) suggest that electron-deficient alkynes accelerate cyclization kinetics by stabilizing transition states .

Methodological Considerations

Q. What precautions are necessary for handling this compound?

  • Storage : Under inert atmosphere (N₂/Ar) at −20°C to prevent bromine displacement or decomposition .
  • Safety : Use PPE (gloves, goggles) due to hazards (H302: harmful if swallowed; H315: skin irritation) .
  • Waste disposal : Halogenated waste streams require neutralization before incineration .

Q. How can reaction yields be optimized during scale-up synthesis?

  • Catalyst recycling : Pd-based catalysts can be recovered via silica gel filtration .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and improves regioselectivity in cyclization steps .
  • Purification : Gradient elution in HPLC minimizes co-elution of byproducts (e.g., dehalogenated impurities) .

Data Contradiction Analysis

Q. Why do antioxidant activities of pyrazolo[4,3-c]pyridine derivatives vary across studies?

  • Substituent effects : Electron-withdrawing groups (Cl, Br) enhance radical scavenging, while electron-donating groups (CH₃, OCH₃) reduce activity .
  • Assay variability : DPPH vs. ABTS assays differ in sensitivity to steric hindrance near the active site . Resolution requires standardized protocols (e.g., fixed antioxidant concentrations, triplicate measurements) and computational modeling of redox potentials .

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